molecular formula C12H9N9O6 B11108043 4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

Cat. No.: B11108043
M. Wt: 375.26 g/mol
InChI Key: HVYXIBARTMOARE-UHFFFAOYSA-N
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Description

4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is a complex organic compound characterized by its unique structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves multiple steps, starting with the preparation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of nitro groups via nitration reactions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for nitration, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the tetracyclic structure can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trinitro-1,3,5-triazine: A related compound with a simpler structure and similar nitro groups.

    1,3,5-triamino-2,4,6-trinitrobenzene: Another compound with nitro groups and a different core structure.

Uniqueness

4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is unique due to its complex tetracyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C12H9N9O6

Molecular Weight

375.26 g/mol

IUPAC Name

4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

InChI

InChI=1S/C12H9N9O6/c1-4-7(19(22)23)10-16(13-4)11-8(20(24)25)5(2)15-18(11)12-9(21(26)27)6(3)14-17(10)12/h1-3H3

InChI Key

HVYXIBARTMOARE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=NN3C4=C(C(=NN4C2=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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